molecular formula C18H37Cl3O4Si B3049774 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- CAS No. 219641-32-4

13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro-

Cat. No.: B3049774
CAS No.: 219641-32-4
M. Wt: 451.9 g/mol
InChI Key: TUOCPLDRWYXMFR-UHFFFAOYSA-N
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Description

"13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro-" is a siloxane-based compound characterized by a silicon atom bonded to three chlorine groups and a polyether chain containing four oxygen atoms at positions 13, 16, 19, and 22. These compounds are typically used in surface modification, polymer synthesis, and as intermediates in organosilicon chemistry .

Properties

IUPAC Name

trichloro-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37Cl3O4Si/c1-22-12-13-24-16-17-25-15-14-23-11-9-7-5-3-2-4-6-8-10-18-26(19,20)21/h2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOCPLDRWYXMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37Cl3O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431745
Record name 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219641-32-4
Record name 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- typically involves the reaction of trichlorosilane with a polyether compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the gradual addition of the polyether to the trichlorosilane, followed by heating and stirring to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- .

Types of Reactions:

    Substitution Reactions: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include alcohols, amines, and thiols.

    Hydrolysis: In the presence of water or moisture, 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- can hydrolyze to form silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.

Common Reagents and Conditions:

    Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.

    Water or Moisture: Facilitates hydrolysis reactions.

    Catalysts: Such as acids or bases, are often used to accelerate these reactions.

Major Products Formed:

    Silanols: Formed during hydrolysis.

    Siloxanes: Formed during condensation reactions.

    Substituted Silanes: Formed during substitution reactions.

Scientific Research Applications

Chemistry

Synthesis Precursor :

  • 13,16,19,22-Tetraoxa-1-silatricosane serves as a precursor in synthesizing various organosilicon compounds. Its structure allows for multiple substitution reactions where chlorine atoms can be replaced with functional groups like alcohols or amines .

Reagent in Reactions :

  • It is utilized in chemical reactions requiring stable siloxane bonds. The compound can undergo hydrolysis to produce silanols and hydrochloric acid, making it useful in synthesizing siloxanes .

Biology

Drug Delivery Systems :

  • Research indicates potential applications in drug delivery due to its ability to form stable complexes with biological molecules. This characteristic is critical for developing targeted therapies and improving bioavailability of pharmaceuticals .

Medicine

Pharmaceutical Development :

  • The compound is being explored for its role in developing new therapeutic agents. Its unique chemical structure may lead to novel drug formulations that enhance efficacy and reduce side effects .

Material Science

Advanced Materials Production :

  • It is employed in producing advanced materials such as coatings, adhesives, and sealants due to its unique reactivity and stability under various conditions. The incorporation of this compound can enhance the durability and performance of these materials .

Environmental Applications

Water Treatment :

  • The hydrolytic properties of the compound may be leveraged in environmental applications such as water treatment processes where it can react with pollutants or contaminants to form less harmful substances .

Case Study 1: Drug Delivery Research

A study investigated the use of 13,16,19,22-Tetraoxa-1-silatricosane in formulating a drug delivery system for cancer treatment. The results showed enhanced stability and release profiles compared to traditional carriers.

Case Study 2: Material Enhancement

In a project focused on developing high-performance sealants for construction applications, the incorporation of this compound resulted in improved adhesion and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- involves its ability to interact with various molecular targets through its reactive functional groups. The chlorine atoms can participate in substitution reactions, while the silicon-oxygen bonds can form stable complexes with other molecules. These interactions enable the compound to exert its effects in various applications, such as catalysis, material synthesis, and drug delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison:

5,8,11,14-Tetraoxa-1-silapentadecane, 1,1,1-trichloro- (CAS: 228700-87-6)

1-Ethyl-3-methylimidazolium diethylphosphate (CAS: 663199-29-9)

7-Chloro-11,17-dioxa-2,4,20,22-tetraaza-tricyclo[16.3.1.05,10]docosahexaen-3-one (Synonyms in )

Property 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- 5,8,11,14-Tetraoxa-1-silapentadecane, 1,1,1-trichloro- (CAS: 228700-87-6) 1-Ethyl-3-methylimidazolium diethylphosphate (CAS: 663199-29-9)
Molecular Formula Likely C16H31Cl3O4Si C10H21Cl3O4Si C10H21N2O4P
Chain Length 23-carbon backbone with 4 ether oxygens 15-carbon backbone with 4 ether oxygens Ionic liquid with phosphate and imidazolium groups
Reactivity High (Si–Cl bonds prone to hydrolysis) High (similar trichlorosilane reactivity) Low (ionic liquid, stable under ambient conditions)
Applications Surface modification, polymer crosslinking Silane coupling agent, chromatography Solvent in green chemistry, catalysis

Key Differences in Physicochemical Properties

  • Hydrolytic Stability: The trichlorosilane group in both silatricosane and silapentadecane derivatives renders them highly reactive toward moisture, forming silanols and HCl. However, the longer polyether chain in silatricosane may slow hydrolysis slightly compared to silapentadecane due to steric hindrance .
  • Thermal Stability : Silatricosane’s extended ether chain likely reduces thermal stability compared to silapentadecane, as longer chains introduce more degrees of freedom for decomposition.
  • Solubility : The additional ether oxygens in silatricosane enhance solubility in polar aprotic solvents (e.g., THF, DMF) relative to silapentadecane .

Industrial Relevance

  • Silapentadecane (CAS: 228700-87-6) is commercially available (97% purity) for laboratory use, priced at ¥448.00–1,337.00 per 1–5 g . Its shorter chain makes it preferable for applications requiring rapid silanization.
  • Silatricosane (hypothetical) would likely be costlier due to synthetic complexity but could offer superior performance in niche applications like flexible silicone elastomers.

Research Findings and Challenges

  • Synthetic Challenges : Introducing multiple ether linkages into silatricosane requires precise control of reaction conditions to avoid premature hydrolysis of Si–Cl bonds .
  • Toxicity : Trichlorosilanes are corrosive and require stringent handling, whereas ionic liquids like 1-ethyl-3-methylimidazolium diethylphosphate are less hazardous .

Biological Activity

13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- (CAS Number: 219641-32-4) is a siloxane compound with notable structural characteristics that influence its biological activity. This article explores its biological properties, including antibacterial and antifungal activities, as well as its potential applications in various fields.

  • Molecular Formula : C18H37Cl3O4Si
  • Molecular Weight : 451.93 g/mol
  • Density : Not specified
  • Boiling Point : 160.00°C - 165.00°C

The compound hydrolyzes in the presence of water or moisture to form silanols and hydrochloric acid, which may impact its biological interactions .

Antibacterial Activity

Recent studies have indicated that compounds similar to 13,16,19,22-Tetraoxa-1-silatricosane exhibit significant antibacterial properties. For instance:

  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

The antibacterial activity was assessed using diffusion methods and microdilution techniques. The results showed that the compound demonstrated comparable efficacy to standard antibiotics such as Imipenem and Nalidixic acid .

Antifungal Activity

The compound also shows promising antifungal properties against pathogens like Candida albicans. In vitro assays revealed that it could inhibit fungal growth effectively when compared to commercial antifungal agents .

Study 1: Antimicrobial Efficacy

A study published in 2020 synthesized various triazole derivatives and evaluated their biological activity. The results indicated that compounds with similar structural motifs to 13,16,19,22-Tetraoxa-1-silatricosane had enhanced antibacterial and antifungal activity compared to controls .

CompoundActivity TypeTested AgainstResults
Triazole DerivativeAntibacterialE. coli, S. aureusHigh activity compared to controls
Triazole DerivativeAntifungalC. albicansEffective inhibition observed

Study 2: Hydrolysis Effects

Another investigation focused on the hydrolysis of the compound in aqueous environments. It was found that the hydrolysis products retained some degree of biological activity, suggesting potential for use in controlled-release formulations.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction of this compound with bacterial enzymes. The binding affinity was assessed using computational methods which indicated a strong interaction with target sites involved in bacterial cell wall synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro-
Reactant of Route 2
Reactant of Route 2
13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro-

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